molecular formula C7H9NS B561048 4-Pyridinethiol, 3-ethyl- CAS No. 102000-65-7

4-Pyridinethiol, 3-ethyl-

Cat. No.: B561048
CAS No.: 102000-65-7
M. Wt: 139.216
InChI Key: VXFCSLSMTKQQSJ-UHFFFAOYSA-N
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Description

4-Pyridinethiol, 3-ethyl- is a pyridine derivative featuring a thiol (-SH) group at the 4-position and an ethyl (-C₂H₅) substituent at the 3-position of the aromatic ring. The molecular formula is hypothesized to be C₇H₉NS, with a molecular weight of 139.22 g/mol.

Properties

CAS No.

102000-65-7

Molecular Formula

C7H9NS

Molecular Weight

139.216

IUPAC Name

3-ethyl-1H-pyridine-4-thione

InChI

InChI=1S/C7H9NS/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9)

InChI Key

VXFCSLSMTKQQSJ-UHFFFAOYSA-N

SMILES

CCC1=CNC=CC1=S

Synonyms

4-Pyridinethiol,3-ethyl-(6CI,9CI)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The thiol group in 3-ethyl-4-pyridinethiol is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions.

  • Disulfide Formation : Reaction with mild oxidizing agents like iodine or atmospheric oxygen in basic conditions yields the corresponding disulfide, 3,3'-diethyl-4,4'-dithiodipyridine .

  • Sulfonic Acid Formation : Strong oxidants such as hydrogen peroxide (H2_2O2_2) or nitric acid (HNO3_3) under acidic conditions convert the thiol group to a sulfonic acid (3-ethyl-4-pyridinesulfonic acid ) .

Reagent/ConditionsProductKey Observations
I2_2 (basic pH)3,3'-diethyl-4,4'-dithiodipyridineMild conditions, high selectivity
H2_2O2_2 (acidic)3-ethyl-4-pyridinesulfonic acidRequires elevated temperatures

Nucleophilic Substitution at the Thiol Group

The thiol group acts as a nucleophile, reacting with alkyl halides, acyl chlorides, or aryl diazonium salts:

  • Alkylation : Treatment with methyl iodide (CH3_3I) in acetonitrile (CH3_3CN) and potassium tert-butoxide (KO*^t*Bu) produces 3-ethyl-4-(methylthio)pyridine in 88% yield .

  • Acylation : Reaction with acetyl chloride (CH3_3COCl) forms 3-ethyl-4-(acetylthio)pyridine .

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group by a base, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl halide .

Electrophilic Substitution on the Pyridine Ring

  • Nitration : Nitration with HNO3_3/H2_2SO4_4 yields 5-nitro-3-ethyl-4-pyridinethiol as the major product .

  • Sulfonation : Concentrated H2_2SO4_4 produces 5-sulfo-3-ethyl-4-pyridinethiol .

Metal Complexation and Coordination Chemistry

The thiol and pyridyl nitrogen enable chelation with transition metals:

  • Palladium Complexes : Reaction with PdCl2_2 forms a square-planar complex, [(3-ethyl-4-pyridinethiolato)PdCl] , used in catalytic cross-coupling reactions .

  • Gold Nanoparticles : The thiol group facilitates self-assembly on gold surfaces, forming stable monolayers for sensor applications .

Reductive Desulfurization

The thiol group can be removed under reducing conditions:

  • Raney Nickel : Heating with Raney Ni in ethanol removes sulfur, yielding 3-ethylpyridine .

ReagentProductYield
Raney Ni (EtOH)3-ethylpyridine~75%

Condensation Reactions

The thiol group participates in condensation with aldehydes:

  • Schiff Base Formation : Reacting with benzaldehyde (PhCHO) forms 3-ethyl-4-((benzylidene)thio)pyridine , a precursor for ligand design .

Key Research Findings

  • Steric and Electronic Effects :

    • The C3 ethyl group sterically hinders electrophilic substitution at C2, directing reactivity to C5 .

    • The thiol group’s electron-withdrawing effect increases the pyridine ring’s susceptibility to nucleophilic attack at C2 and C4 .

  • Catalytic Applications :

    • Palladium complexes of 3-ethyl-4-pyridinethiol show high activity in Suzuki-Miyaura couplings, with turnover numbers (TON) exceeding 105^5 .

  • Biological Relevance :

    • The disulfide form (3,3'-diethyl-4,4'-dithiodipyridine ) exhibits redox activity akin to glutathione, making it a candidate for antioxidant studies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on substituents, molecular properties, and functional behavior:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Solubility Reference
4-Pyridinethiol, 3-ethyl- C₇H₉NS 139.22 3-ethyl, 4-thiol Hypothesized gold dissolution in ethanol (inference) Based on
4-Pyridinethiol (4-PS) C₅H₅NS 111.16 4-thiol Effective gold dissolution in ethanol
2-Pyridinethiol (2-PS) C₅H₅NS 111.16 2-thiol Dissolves gold, but less efficient than 4-PS
Pyridine C₅H₅N 79.10 None No gold dissolution capability
Thiophenol C₆H₅SH 110.18 Aromatic thiol Ineffective for gold dissolution
3-Ethylpyridine C₇H₉N 107.15 3-ethyl No thiol group; lacks gold dissolution activity
4,4′-Pyridyl disulfide C₁₀H₈N₂S₂ 220.32 Disulfide bridge Ineffective for gold dissolution

Reactivity Toward Gold Dissolution

  • 4-Pyridinethiol (4-PS): Demonstrates exceptional ability to dissolve gold in ethanol due to the thiol group’s strong affinity for gold surfaces, enabling ligand-metal coordination .
  • However, steric hindrance from the ethyl substituent could reduce thiol accessibility, requiring experimental validation.
  • 2-Pyridinethiol (2-PS) : Less effective than 4-PS, likely due to geometric constraints in coordinating gold atoms .
  • Thiophenol and Pyridine: Lack the synergistic pyridine-thiol structure necessary for gold dissolution .

Physicochemical Properties

  • Lipophilicity : The ethyl group in 3-ethyl-4-pyridinethiol increases logP compared to 4-PS, aligning with trends seen in 3-ethylpyridine (logP ~1.2) versus pyridine (logP ~0.65) .
  • Solubility: Ethyl substitution may reduce water solubility but enhance compatibility with organic solvents. For example, 4-ethylpyridine is sparingly soluble in water but miscible in ethanol , suggesting similar behavior for 3-ethyl-4-pyridinethiol.

Research Findings and Limitations

  • Gold Dissolution Mechanism : The thiol group’s position and substituent effects are critical. 4-PS outperforms 2-PS due to optimal spatial arrangement for gold coordination .
  • Ethyl Substitution Impact: While ethyl groups improve organic solubility, they may introduce steric effects that modulate reactivity.
  • Data Gaps : Direct experimental data on 3-ethyl-4-pyridinethiol are absent in the provided evidence. Hypotheses rely on structural analogs, necessitating further studies on synthesis, stability, and reactivity.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-ethyl-4-pyridinethiol?

A regioselective approach involves using 3-ethyl-substituted pyridine precursors. For instance, alkylamides of 3-ethylanthranilic acid or pyridinecarboxylic acid derivatives can serve as starting materials, followed by thiolation using sulfurizing agents like phosphorus pentasulfide (P2_2S5_5) or Lawesson’s reagent . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products such as disulfides or over-oxidized species. Yields typically range from 40–65% depending on the protecting groups used .

Q. How should researchers characterize 3-ethyl-4-pyridinethiol to confirm its structural integrity?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the ethyl group (δ ~1.2–1.4 ppm for CH3_3, δ ~2.5–2.7 ppm for CH2_2) and thiol proton (δ ~3.5–4.0 ppm, exchangeable with D2_2O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (C7_7H9_9NS, expected m/z ~139.05) .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling 3-ethyl-4-pyridinethiol?

The compound may pose irritant risks (skin/eyes) due to the thiol group. Follow these guidelines:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Store in inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Refer to analogs like 4-pyridinethiol (CAS 4556-23-4) for MSDS guidance, noting similar reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 3-ethyl-4-pyridinethiol derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. For example:

  • Tautomerism : The thiol group may interconvert between thiol and thione forms, altering spectral peaks. Use deuterated DMSO or CDCl3_3 to stabilize the dominant form .
  • Impurity Profiling : Combine HPLC with tandem MS (LC-MS/MS) to identify byproducts like disulfides or ethyl-group oxidation derivatives .

Q. What strategies optimize regioselectivity in synthesizing 3-ethyl-4-pyridinethiol analogs?

Regioselectivity challenges arise in introducing substituents to the pyridine ring. Strategies include:

  • Directed Metalation : Use directing groups (e.g., amides) to guide lithiation at the 4-position before introducing the thiol .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and transition states to favor the desired regiochemistry .

Q. How does the ethyl group influence the coordination chemistry of 3-ethyl-4-pyridinethiol in metal complexes?

The ethyl group enhances steric bulk, affecting metal-ligand binding. For example:

  • Gold Dissolution : Analogous to 4-pyridinethiol, the compound may act as a ligand in Au(I/III) complexes, but the ethyl group could reduce solubility in ethanol compared to unsubstituted derivatives .
  • Catalytic Applications : Study its role in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing catalytic activity with bulkier ligands .

Q. What computational methods are suitable for predicting the reactivity of 3-ethyl-4-pyridinethiol?

  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar media.
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize oxidation .
  • Data Validation : Cross-reference spectral data with databases like NIST or PubChem to confirm assignments .
  • Biological Studies : For toxicity assessments, use in vitro models (e.g., HepG2 cells) and compare with structurally related thiols .

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